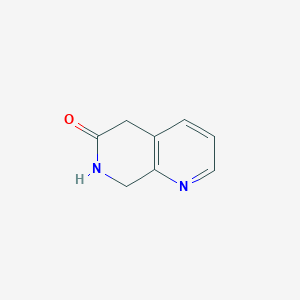

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Description

Isomeric Diversity and Core Structures of Naphthyridines

Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. nih.gov Also referred to as diazanaphthalenes, they possess a foundational structure of C₈H₆N₂. wikipedia.org The defining characteristic of this family is the placement of the two nitrogen atoms within the fused ring system, which can be arranged in six different ways, giving rise to six distinct isomers. nih.govacs.org This isomeric diversity is fundamental to the varied chemical and physical properties observed across the naphthyridine family.

The six positional isomers are:

1,5-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

Historically, the first derivative of a naphthyridine was synthesized in 1893, and the unsubstituted parent 1,5- and 1,8-naphthyridines were prepared in 1927. nih.gov The 1,8-naphthyridine isomer is among the most extensively studied, largely due to the discovery of nalidixic acid, an antibacterial agent, which brought significant attention to this scaffold. wikipedia.orgdigitallibrary.co.in The synthesis of these core structures often involves classical methods like the Skraup reaction, which utilizes aminopyridines as starting materials. acs.orgekb.eg

Table 1: Isomers of Naphthyridine

| Isomer Name | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

The Significance of Partially Saturated Naphthyridine Scaffolds in Modern Chemical Research

While the fully aromatic naphthyridine systems are of great importance, the introduction of partial saturation to the bicyclic core creates scaffolds with distinct three-dimensional geometries and electronic properties. These partially saturated derivatives, such as dihydronaphthyridinones and tetrahydronaphthyridines, are gaining increasing attention in chemical research, particularly in the field of medicinal chemistry.

The saturation of one of the rings disrupts the planarity of the molecule, introducing conformational flexibility and specific spatial arrangements of substituents. This three-dimensionality is crucial for designing molecules that can selectively interact with the complex binding sites of biological targets like enzymes and receptors. The synthesis of these scaffolds, for instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419), is an area of active research, highlighting their value as building blocks for biologically active molecules. nih.gov The development of synthetic routes to access these complex, polyfunctional heterocyclic derivatives is considered highly relevant for the discovery of new chemical entities. nih.gov The ability to modify the scaffold through various chemical reactions allows for the creation of diverse molecular libraries, which are essential in the search for new therapeutic agents. acs.orgmdpi.com

Specific Focus on the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Architecture

Within the diverse landscape of naphthyridinones, this article focuses specifically on the This compound scaffold. This particular isomer belongs to the 1,7-naphthyridine class and is characterized by a pyridinone ring fused to a dihydropyridine (B1217469) ring. The presence of the lactam (a cyclic amide) functionality within the pyridinone ring, combined with the partially saturated adjacent ring, defines its unique chemical architecture.

This structure is a constitutional isomer of other dihydronaphthyridinones, such as 6,7-Dihydro-1,7-naphthyridin-8(5H)-one and 7,8-dihydro-1,7-naphthyridin-8-one, and its distinct properties are a direct result of the specific arrangement of the nitrogen atoms, the carbonyl group, and the double bond within the fused-ring system. sigmaaldrich.comlabshake.com A detailed understanding of the synthesis, reactivity, and physicochemical properties of this precise architecture is essential for its potential exploration in various fields of chemical science.

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 853648-47-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-1,7-naphthyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHYWKYZKPDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Dihydronaphthyridinones, with Emphasis on 7,8 Dihydro 1,7 Naphthyridin 6 5h One Synthesis

Retrosynthetic Approaches to the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the this compound core, several disconnections can be envisioned.

A primary retrosynthetic disconnection involves the lactam functionality within the dihydropyridinone ring. This leads to a substituted aminopyridine carboxylic acid precursor. This approach simplifies the target to a pyridine (B92270) derivative, which can be further disconnected based on established pyridine synthesis methodologies.

Another key strategy involves envisioning the formation of the dihydropyridinone ring through a cyclization reaction involving a pre-functionalized pyridine. For instance, a retrosynthetic analysis of a related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold suggests that the chiral center can be established via asymmetric reduction of a dihydronaphthyridine intermediate. nih.gov This intermediate, in turn, could be synthesized through the amination and subsequent intramolecular condensation of a 2-vinyl-3-acylpyridine. nih.govacs.org This highlights a strategy where the key dihydropyridinone ring is formed in the final stages of the synthesis.

Cyclization-Based Methods for Dihydronaphthyridinone Ring Formation

Cyclization reactions are fundamental to the construction of the bicyclic dihydronaphthyridinone system. These methods can be broadly categorized based on the nature of the bond formation and the precursors utilized.

Lactamization and Amide Cyclization Protocols

The formation of the lactam ring is a common and effective strategy for the synthesis of this compound and its derivatives. This can be achieved through intramolecular cyclization of a suitably substituted aminopyridine precursor bearing a carboxylic acid or its derivative on an adjacent side chain. The reaction of lactones with various amines to form the corresponding lactams, which can then be reduced to yield pyrrolopyridine and 1,7-naphthyridine (B1217170) derivatives, has been reported as a viable synthetic pathway. researchgate.net A unified approach to the synthesis of diverse nitrogen heterocycles involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclization of the resulting amides. rsc.org

Annulative Cyclization Reactions utilizing Pyridine Precursors

Annulative strategies involve the construction of the dihydropyridinone ring onto a pre-existing pyridine core. Short pathways for the synthesis of 7,8-dihydro-1,6-naphthyridine-5(6H)-one ring systems from simple pyridine precursors have been described. researchgate.net The synthesis of pyridine derivatives from cycloaddition/cycloreversion of oxazinone and haloalkyne precursors has also been reported, showcasing advanced methods for constructing the initial pyridine ring. researchgate.net

A notable example in a related system involves the formation of a dihydronaphthyridine directly from a 2-vinyl-3-acylpyridine mediated by ammonia. nih.govacs.org This demonstrates an atom-economical approach where the nitrogen for the newly formed ring is introduced in the cyclization step.

Condensation Reactions in Naphthyridinone Synthesis

Condensation reactions provide a powerful means to assemble the dihydronaphthyridinone scaffold. The condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids has been shown to be a convenient method for the synthesis of some naphthyridine derivatives. rsc.org For instance, 2-bromopyridine-3-carboxylic acid can react with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to yield intermediates that can be further cyclized. rsc.org

In a more direct approach, the synthesis of a dihydronaphthyridine has been achieved through the amination of a 2-vinyl-3-acylpyridine followed by an intramolecular condensation. acs.org This tandem reaction streamlines the synthetic process by forming two key bonds in a single pot. acs.org

Transition Metal-Catalyzed Coupling Reactions in Dihydronaphthyridinone Assembly

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the assembly of dihydronaphthyridinones is of significant importance. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are particularly valuable for the functionalization of the naphthyridine core and for the construction of the bicyclic system itself.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile tool for forming C-C bonds. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.camdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org This method can be employed to introduce aryl or other substituents onto the naphthyridine scaffold.

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is an effective method for the vinylation or arylation of olefins. mdpi.com An atom-economical protocol for a Heck-type vinylation of a chloropyridine using ethylene (B1197577) gas has been developed as a key step in the synthesis of a tetrahydro-1,6-naphthyridine scaffold. nih.gov The intramolecular Heck reaction is also a powerful tool for constructing polycyclic systems. nih.gov The general mechanism of the Heck reaction involves oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

The extended use of palladium-catalyzed cross-coupling reactions has led to the development of potent and selective inhibitors of phosphodiesterase type 4D, showcasing the importance of these methods in medicinal chemistry. nih.gov

Interactive Data Table: Overview of Synthetic Strategies

| Strategy | Key Reaction Type | Precursors | Product Core | Reference(s) |

| Retrosynthesis | Disconnection of lactam | Substituted aminopyridine carboxylic acid | This compound | amazonaws.com |

| Retrosynthesis | Disconnection via asymmetric reduction | Dihydronaphthyridine, 2-vinyl-3-acylpyridine | Tetrahydro-1,6-naphthyridine | nih.govacs.org |

| Cyclization | Lactamization | Lactones and amines | 1,7-Naphthyridine derivatives | researchgate.net |

| Cyclization | Annulation | Simple pyridine precursors | Dihydronaphthyridinones | researchgate.netresearchgate.net |

| Cyclization | Condensation | β-Dicarbonyls and halogenopyridinecarboxylic acids | Naphthyridine derivatives | rsc.org |

| Transition Metal Catalysis | Suzuki-Miyaura Coupling | Organoboron compounds and organic halides | Functionalized naphthyridines | libretexts.orgnih.govuwindsor.camdpi.com |

| Transition Metal Catalysis | Heck Reaction | Unsaturated halides and alkenes | Functionalized naphthyridines | nih.govwikipedia.orgmdpi.comnih.govlibretexts.org |

Copper-Mediated Arylation and Alkylation Protocols

Copper-catalyzed reactions have become indispensable tools in organic synthesis for the formation of carbon-aryl and carbon-alkyl bonds. While palladium catalysis is common, copper offers a more economical and sometimes uniquely reactive alternative. In the context of naphthyridinone synthesis, copper-mediated protocols are particularly valuable for intramolecular cyclizations to form the heterocyclic core.

One prominent example is the copper-catalyzed Buchwald-type cyclization. This reaction is employed to construct fused naphthyridinone systems by forming an intramolecular C-N bond. For instance, the synthesis of ethyl canthin-6-one-1-carboxylate derivatives was achieved from ethyl 4-(2-haloaryl)-6-oxo-5,6-dihydro nih.govnih.govnaphthyridine-3-carboxylates. nih.gov The reaction proceeds under typical Buchwald conditions, utilizing a copper(I) iodide (CuI) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like cesium carbonate (Cs₂CO₃) in a suitable solvent. nih.gov This strategy highlights the utility of copper in facilitating the final ring closure to furnish complex polycyclic structures.

While direct copper-catalyzed C-H arylation on the 1,7-naphthyridinone core is not extensively documented in the provided sources, the principles of such reactions on related nitrogen heterocycles are well-established. For example, copper-catalyzed C-H arylation has been successfully applied to polycyclic aromatic hydrocarbons (PAHs) using diaryliodonium salts as the arylating agents. beilstein-journals.org This methodology, which can proceed with various copper sources including Cu(OTf)₂, Cu(OAc)₂, and even copper powder, demonstrates the potential for direct functionalization of the naphthyridinone backbone, which could be adapted to introduce aryl substituents at specific positions. beilstein-journals.org

Table 1: Conditions for Copper-Catalyzed Buchwald Cyclization nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) iodide (CuI) (5 mol%) |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) (10 mol%) |

| Base | Cesium Carbonate (Cs₂CO₃) (2 equivalents) |

| Solvent | Dioxane |

| Temperature | Reflux |

Nucleophilic Aromatic Substitution (SNAr) as a Key Synthetic Tool

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the synthesis of substituted pyridines and, by extension, naphthyridinones. This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile. The synthesis of dihydronaphthyridinones often begins with a substituted chloropyridine, such as a chloronicotinate ester.

A general and efficient three-step, two-pot method for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones utilizes an SNAr reaction as the initial key step. nih.gov In this approach, readily available 2- or 4-chloronicotinate esters react with tertiary benzylic nitriles as nucleophiles to form the crucial C-C bond. nih.gov This is followed by a one-pot selective reduction of the nitrile and subsequent lactamization to close the dihydronaphthyridinone ring. nih.gov

Similarly, another synthetic route towards 1,6-naphthyridine-5,7-diones was envisioned to start with an SNAr reaction between a nitrile anion and a 2-chloronicotinic ester. acs.org This initial step is designed to install the substituent at what will become the 8-position of the final heterocyclic system. acs.org A more complex, one-pot sequence has also been developed for synthesizing benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones, which combines an SNAr reaction, an intramolecular cyclization, and a Suzuki coupling. nih.gov This cascade begins with the reaction of (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate with an aniline (B41778), where the aniline acts as the nucleophile in the SNAr step, displacing the chloro substituent. nih.gov The reaction often requires a catalyst, such as HCl, to proceed efficiently. nih.gov

Table 2: Representative SNAr Reaction for Dihydronaphthyridinone Synthesis nih.gov

| Reactant 1 | Reactant 2 | Catalyst / Additive | Solvent | Temperature | Product |

|---|

Stereoselective and Asymmetric Synthesis of Dihydronaphthyridinone Derivatives

The introduction of chirality into dihydronaphthyridinone structures is of paramount importance, as the biological activity of enantiomers can differ significantly. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for challenging chiral separations.

A notable achievement in this area is the development of an asymmetric synthesis for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close analogue of the dihydronaphthyridinone core. nih.govacs.org A key step in this synthesis is a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org This reaction converts a prochiral dihydronaphthyridine intermediate into a chiral tetrahydronaphthyridine with high enantioselectivity. This method represents the first example of an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound and provides a blueprint for creating chiral centers within this family of heterocycles. nih.govacs.org

The development of such stereoselective methods is crucial for producing enantiomerically pure drug candidates. The specific catalysts and chiral ligands used in these transformations are selected to provide high levels of stereocontrol, leading to products with high enantiomeric excess (e.e.).

Optimization of Reaction Conditions and Process Scalability

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale manufacturing process presents significant challenges. Therefore, optimization of reaction conditions and ensuring process scalability are critical considerations from the early stages of synthetic route design.

An exemplary case is the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold mentioned previously. nih.govacs.org A major advantage of this newly developed route is its scalability. The synthesis was specifically designed to be free of purification processes that are difficult to scale up, such as chromatography or distillation. nih.govacs.org For instance, a key intermediate was isolated simply by filtration of the reaction slurry, which was then washed and dried to yield the product in high purity (94% yield on a 77.6 g scale). nih.govacs.org

Key features that contribute to the scalability of this process include:

Atom Economy: The use of an atom-economical Heck-type vinylation with ethylene gas. nih.govacs.org

Process Simplification: An unprecedented formation of the dihydronaphthyridine ring directly from a 2-vinyl-3-acylpyridine intermediate mediated by ammonia, simplifying the process. nih.govacs.org

Robust Crystallization: The ability to isolate key products and intermediates through simple crystallization and filtration, avoiding chromatography. nih.govacs.org

These strategic choices in reaction design not only improve efficiency but also reduce waste and cost, making the synthesis viable for large-scale industrial production. nih.govacs.org

Chemical Reactivity and Derivatization Pathways of 7,8 Dihydro 1,7 Naphthyridin 6 5h One

Functional Group Transformations within the Lactam Ring

The lactam functionality is a cornerstone of the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one structure, and its transformation provides a key avenue for derivatization. The carbonyl group and the adjacent N-H group are primary sites for chemical modification.

One of the fundamental transformations is the reduction of the lactam carbonyl group. While direct examples for the 1,7-naphthyridinone are not extensively documented in readily available literature, analogous reactions on the closely related 1,6-naphthyridinone isomer demonstrate the feasibility of this conversion. For instance, 7-aryl-1,6-naphthyridin-5-ones have been reduced to the corresponding 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones. nih.gov This suggests that powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could achieve complete reduction of the amide to an amine, yielding a fully saturated tetrahydronaphthyridine ring system.

Another potential transformation involves the conversion of the lactam carbonyl to a thioamide. Reagents like Lawesson's reagent are commonly used for this purpose, which would yield the corresponding 7,8-Dihydro-1,7-naphthyridine-6(5H)-thione. This thionated product can then serve as a versatile intermediate for further functionalization, including the synthesis of fused thiazole (B1198619) rings.

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring within the dihydronaphthyridinone scaffold is susceptible to a range of functionalization reactions, with regioselectivity being a critical consideration. The substitution pattern is influenced by the electronic nature of the fused lactam ring and the specific reaction conditions employed.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, but can be facilitated by activating groups or under harsh conditions. Conversely, nucleophilic aromatic substitution (SNAr) is a more common pathway, particularly if a leaving group is present on the ring. For related 1,6-naphthyridine (B1220473) systems, heteroatom substitution and various C-C coupling reactions, including Suzuki and Negishi cross-couplings, have been successfully performed on triflate-activated positions. uvic.ca This highlights a strategy where the hydroxylated precursor to the lactam could be converted to a triflate to enable regioselective functionalization prior to or after lactam formation.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. The lactam carbonyl or the N-H group could potentially direct a strong base like lithium diisopropylamide (LDA) to deprotonate an adjacent position on the pyridine ring, creating a nucleophilic center for subsequent reaction with an electrophile.

Heteroatom Alkylation and Acylation Reactions

The nitrogen atom of the lactam ring (N7) is a primary site for alkylation and acylation reactions, owing to its nucleophilicity. These reactions provide a straightforward method for introducing a wide variety of substituents.

N-Alkylation: The acidic proton on the lactam nitrogen can be removed by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to generate a nucleophilic anion. This anion readily reacts with various alkyl halides (e.g., iodoethane, benzyl (B1604629) bromide) in an SN2 reaction to yield N-alkylated products. nih.gov This approach is a common strategy in the synthesis of libraries of related compounds. acs.org

N-Acylation: Acylation of the lactam nitrogen introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the scaffold. A prominent example is the introduction of a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This is typically achieved by treating the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, a derivative of the isomeric 7,8-dihydro-1,6-naphthyridine (B8583022) has been successfully protected at the lactam nitrogen using this method. rsc.org

The table below summarizes representative conditions for heteroatom functionalization based on analogous systems.

| Reaction Type | Reagent | Base | Product Type | Reference(s) |

| N-Alkylation | Iodoethane | DMSO | N-ethyl derivative | nih.gov |

| N-Alkylation | 2-Bromoethanol | Cs₂CO₃ | N-hydroxyethyl derivative | acs.org |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | Not specified | N-Boc protected derivative | rsc.org |

Ring-Opening and Rearrangement Mechanisms

The structural integrity of the this compound scaffold can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. The lactam ring is the most likely site for such transformations.

Under strong hydrolytic conditions (either acidic or basic), the amide bond of the lactam is susceptible to cleavage. This reactivity is analogous to that observed in related heterocyclic systems like dihydrouridines. The hydrolysis of dihydrouridine, which also contains a cyclic ureido structure, results in the opening of the ring to form an N-carbamoyl derivative. nih.govnih.gov Similarly, the hydrolysis of this compound would be expected to yield an amino-substituted pyridine carboxylic acid. This reaction would proceed via nucleophilic attack of water or hydroxide (B78521) on the lactam carbonyl, followed by cleavage of the C-N bond.

While specific rearrangement mechanisms for this particular scaffold are not well-documented, complex rearrangements can be induced in heterocyclic systems by heat, light, or catalytic action, often leading to isomeric structures or fragmentation.

Synthesis of Fused Polycyclic Systems incorporating the Dihydronaphthyridinone Scaffold

The this compound core is an excellent platform for the construction of more complex, fused polycyclic systems. This is typically achieved by introducing functional groups onto the scaffold that can participate in intramolecular cyclization reactions.

A common strategy involves first functionalizing the pyridine ring, for example, through halogenation, and then performing an intramolecular cross-coupling reaction. For instance, a bromo-substituted dihydronaphthyridinone could undergo an intramolecular Buchwald-Hartwig or Heck reaction to form an additional ring. Copper-catalyzed Buchwald-type cyclizations have been used to synthesize indolo[3,2,1-de] mdpi.comacs.orgnaphthyridine systems from appropriately substituted precursors. nih.gov

Another powerful method is the Friedel-Crafts reaction. If an aryl or heteroaryl substituent is tethered to the lactam nitrogen (via N-alkylation), an intramolecular Friedel-Crafts acylation or alkylation could be used to forge a new ring between the tethered group and the pyridine moiety. This approach has been successfully employed in the synthesis of various tri-, tetra-, and pentacyclic 1,6-naphthyridine derivatives from 4-(arylamino)nicotinonitrile precursors using strong acids like H₂SO₄. acs.org

The table below outlines some established strategies for synthesizing fused systems from naphthyridine precursors.

| Cyclization Strategy | Key Reaction | Precursor Requirement | Fused System Example | Reference(s) |

| Intramolecular Cross-Coupling | Buchwald-Hartwig Cyclization | Halogen on pyridine, amine on tether | Indolo[3,2,1-de] mdpi.comacs.orgnaphthyridine | nih.gov |

| Intramolecular Cycloaromatisation | Friedel-Crafts Reaction | Arylamino group on pyridine | Benzo[b] nih.govmdpi.comnaphthyridine | acs.org |

Chiral Derivatization and Stereochemical Control

While the parent this compound is achiral, the introduction of a substituent at the C8 position creates a stereocenter. The control of this stereochemistry is crucial for applications in medicinal chemistry and materials science.

Asymmetric synthesis provides a direct route to enantiomerically enriched derivatives. A highly relevant example is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. rsc.orgmdpi.com In this synthesis, a key step is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine precursor. rsc.orgmdpi.com This reaction, using a chiral catalyst, converts the C=N double bond of the dihydropyridine (B1217469) ring into a chiral center with high enantioselectivity. rsc.orgmdpi.com

This precedent strongly suggests that a similar asymmetric reduction of the C5=C6 double bond in a suitable precursor, or the asymmetric hydrogenation of the fully aromatic 1,7-naphthyridin-6-ol tautomer, could provide stereocontrolled access to chiral this compound derivatives.

The table below details a key reaction for achieving stereochemical control in a related system.

| Reaction | Catalyst System | Substrate | Product | Key Outcome | Reference(s) |

| Asymmetric Transfer Hydrogenation | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | Enantioselective reduction to create a chiral center | rsc.orgmdpi.com |

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the dihydropyridinone ring.

The aromatic region would feature signals corresponding to H-2, H-3, and H-4 of the pyridine portion of the molecule. The aliphatic region would contain signals for the two methylene (B1212753) groups (H-5 and H-8) and a signal for the amide proton (N-H). The chemical shifts (δ) are influenced by electron-donating or withdrawing groups and anisotropic effects from the aromatic system. The coupling constants (J) between adjacent protons would reveal their connectivity. For instance, the protons H-2, H-3, and H-4 would exhibit a coupling pattern characteristic of a 3-substituted pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 |

| H-3 | 7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 (CH₂) | 3.5 - 3.7 | Triplet (t) | J ≈ 6.5 |

| H-8 (CH₂) | 2.9 - 3.1 | Triplet (t) | J ≈ 6.5 |

| N-H (Amide) | 7.5 - 8.5 | Broad singlet (br s) | N/A |

Note: Predicted values are based on analysis of similar heterocyclic structures and standard chemical shift ranges. Solvent is assumed to be DMSO-d₆.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization (sp², sp³) and its chemical environment.

The spectrum is expected to show five signals in the aromatic region (δ 115-160 ppm) corresponding to the carbons of the pyridine ring and the quaternary carbon linking the two rings. The aliphatic region would contain two signals for the methylene carbons (C-5 and C-8). A signal at a significantly downfield shift (δ > 165 ppm) would be characteristic of the amide carbonyl carbon (C-6).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 125 - 129 |

| C-5 | 40 - 45 |

| C-6 (C=O) | 168 - 172 |

| C-8 | 30 - 35 |

| C-8a | 145 - 149 |

Note: Predicted values are based on analysis of similar heterocyclic structures and standard chemical shift ranges.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-2/H-3, H-3/H-4, and importantly, between the aliphatic protons of H-5 and H-8 if there were any long-range coupling, though this is less likely. A strong cross-peak between the protons of the two methylene groups would not be expected as they are separated by the amide functionality.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-2, H-3, H-4, H-5, and H-8 to their corresponding carbon signals C-2, C-3, C-4, C-5, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing together the molecular framework. Key expected correlations would include the amide N-H proton to the carbonyl carbon C-6 and the methylene carbon C-5, and the H-5 protons to the carbonyl carbon C-6 and the aromatic carbon C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm stereochemistry and conformation, though for a relatively rigid structure like this, its primary use would be to confirm assignments by showing through-space correlations between nearby protons, such as between H-5 and H-4.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₈H₈N₂O), HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₈H₉N₂O⁺ | 149.07094 |

| [M+Na]⁺ | C₈H₈N₂ONa⁺ | 171.05288 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3200 - 3300 (broad) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methylene (CH₂) | 2850 - 2960 |

| C=O Stretch | Amide (Lactam) | 1660 - 1690 (strong) |

| C=C and C=N Stretches | Aromatic Ring | 1400 - 1600 |

Note: Predicted values are based on standard IR correlation tables.

The most prominent peak would likely be the strong absorption from the amide C=O stretch. The presence of a broad peak above 3200 cm⁻¹ for the N-H stretch and peaks in the 2850-3100 cm⁻¹ range for C-H stretches would further confirm the structure.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would typically be used as the mobile phase.

Column Chromatography: This technique is used for the purification of the compound on a larger scale. Based on the solvent system optimized by TLC, the crude product would be passed through a silica (B1680970) gel column to separate it from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid, would be suitable. A purity level of >95% is typically required for compounds intended for further use, and HPLC with UV detection would provide a quantitative measure of this purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of the purity of this compound. The development of a robust HPLC method is critical for separating the target compound from any starting materials, byproducts, or degradation products. A typical method development process involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and sensitivity.

A reversed-phase HPLC method is commonly developed for compounds of this nature. The selection of a suitable stationary phase, such as a C18 column, is a primary consideration, offering a versatile nonpolar stationary phase for the retention of a broad range of organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is meticulously adjusted to control the retention and elution of the analyte. The pH of the aqueous phase can also be modified to influence the ionization state of the compound and improve chromatographic performance.

The following table outlines a hypothetical set of optimized HPLC parameters for the analysis of this compound, based on common practices for similar heterocyclic compounds.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Conc. | 1 mg/mL in Methanol |

This method would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible purity assessments.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules such as derivatives of this compound that may be synthesized in enantiomerically enriched forms, chiral chromatography is essential for determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and their subsequent separation.

The development of a chiral separation method involves screening a variety of CSPs, such as those based on derivatized cellulose (B213188) or amylose, under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). The choice of mobile phase, which can range from hexane/alcohol mixtures to more polar solvent systems, is critical for achieving baseline separation of the enantiomers.

A representative, though hypothetical, set of conditions for the chiral separation of a derivative of this compound is presented in the table below.

| Parameter | Condition |

| Instrument | Shimadzu Nexera UC SFC System or equivalent |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 260 nm |

| Injection Vol. | 5 µL |

| Sample Conc. | 0.5 mg/mL in Mobile Phase |

Successful development of such a method allows for the accurate quantification of each enantiomer and the determination of the enantiomeric excess of the synthesized material, which is crucial for understanding its potential biological activity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of this compound.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected on a detector. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from such an analysis for a hypothetical crystal structure.

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0° |

| Volume | 845.0 ų |

| Z | 4 |

| Density (calculated) | 1.165 g/cm³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 312 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data | 2.50 to 28.00° |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |

The successful acquisition and refinement of X-ray crystallographic data would provide incontrovertible proof of the structure of this compound.

Computational and Theoretical Chemistry of 7,8 Dihydro 1,7 Naphthyridin 6 5h One

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution, orbital energies, and reactivity, which are critical for predicting how a molecule will behave in a chemical or biological environment.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For scaffolds related to naphthyridinone, DFT calculations are commonly employed to determine these electronic properties. For instance, studies on 1,8-naphthyridine (B1210474) derivatives have utilized DFT with the B3LYP/6-31(d) level of theory to correlate electronic properties with biological activity. researchgate.net Such analyses reveal that a smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity, suggesting the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net While specific values for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one are not published, calculations on analogous structures indicate that substitutions on the naphthyridine ring can significantly alter the HOMO-LUMO energies and, consequently, the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for Naphthyridine Analogs (Note: Data is illustrative of the scaffold class, not the specific title compound)

| Compound Class | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Substituted 1,8-Naphthyridine | Varies | Varies | ~3.0 - 4.5 | DFT/B3LYP |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to indicate different charge regions. Red areas signify regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen, which are prone to electrophilic attack. bhu.ac.in Conversely, blue areas indicate regions of positive potential, usually around hydrogen atoms, which are susceptible to nucleophilic attack. bhu.ac.in

In the case of this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen (C=O) and the pyridine-like nitrogen atom, highlighting these as primary sites for hydrogen bonding and interactions with electrophiles. Positive potential (blue) would be concentrated on the N-H protons. This information is vital for understanding non-covalent interactions, which are central to drug-receptor binding. Mulliken population analysis, another computational method, can provide quantitative partial atomic charges, further detailing the charge distribution within the molecule. bhu.ac.in

Conformational Analysis and Molecular Dynamics Simulations

While the fused ring system of this compound imparts significant rigidity, the dihydro-pyridone ring is not perfectly planar and can adopt different conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in a specific environment, such as in solution or bound to a protein. MD studies on related heterocyclic compounds have been used to assess the stability of ligand-receptor complexes. For example, simulations of 1,8-naphthyridine derivatives bound to the human A2A adenosine (B11128) receptor suggested the formation of stable complexes over time. nih.gov Such simulations can reveal key dynamic interactions, water molecule networks, and conformational changes that are not apparent from static models like molecular docking. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed understanding of reaction mechanisms. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction. While specific reaction pathway modeling for this compound is not documented in the searched literature, the reactivity of the naphthyridine core is well-studied. For instance, the lactam functionality within the structure is a key site for chemical modification, and theoretical studies could model its hydrolysis or reactions with various nucleophiles and electrophiles to guide synthetic efforts.

Ligand-Based and Structure-Based Drug Design Methodologies

The this compound scaffold is a valuable starting point for drug design, which can proceed via two main computational strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing a set of active compounds, a pharmacophore model can be developed, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new compounds, like derivatives of this compound, that fit the pharmacophore.

Structure-based drug design is possible when the 3D structure of the target protein or enzyme has been determined, often through X-ray crystallography. acs.orgnih.gov This approach uses the target's structure to design ligands that can bind to it with high affinity and selectivity. Molecular docking (discussed below) is a primary tool in this methodology. For example, a structure-based approach was successfully used to develop potent inhibitors of phosphodiesterase type 4 (PDE4) based on a related 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. acs.orgnih.gov

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net The process involves sampling a wide range of conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy.

Table 2: Illustrative Molecular Docking Targets for Naphthyridine Scaffolds (Note: Targets shown are for related naphthyridine derivatives, not the specific title compound)

| Compound Class | Biological Target | Key Interactions Noted |

|---|---|---|

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) | Hydrogen bonds, hydrophobic interactions |

| 1,8-Naphthyridine Derivatives | Adenosine A2A Receptor | Hydrogen bonds with active site residues |

Quantitative Structure-Activity Relationship (QSAR) Model Development

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies are prevalent in the broader field of medicinal chemistry for various classes of compounds, including other naphthyridine derivatives, no specific models focusing on this particular chemical entity have been reported.

Consequently, there are no detailed research findings or data tables available to present on the QSAR model development for this compound. The exploration of its structure-activity relationships through computational modeling remains an open area for future investigation. Such studies would be valuable in elucidating the chemical features that govern the biological activities of this compound and in guiding the design of new analogs with potentially enhanced properties.

Pharmacological Relevance and Mechanistic Studies of 7,8 Dihydro 1,7 Naphthyridin 6 5h One Analogs

Cellular Mechanisms of Action Investigations

Impact on Cellular Proliferation and Viability in Diseased Cell Models (In Vitro)

Analogs of the naphthyridinone scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activities are often evaluated using standard assays such as the MTT assay, which measures cell viability.

For instance, a series of 1,6-naphthyridinone derivatives were optimized to act as potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in oncogenic processes. One such compound, 25c , significantly inhibited the proliferation of cells driven by AXL. nih.gov Similarly, novel 1,5-naphthyridine and 1,6-naphthyridine (B1220473) derivatives were designed based on the c-Met kinase inhibitor MK-2461. nih.gov Compounds 26b and 26c from this series showed notable cytotoxic activities against HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov

Further studies on 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed potent activity against the MCF7 human breast cancer cell line. Several derivatives, including 10c, 8d, 4d, 10f, and 8b , exhibited IC₅₀ values (1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively) superior to the reference drug staurosparine (IC₅₀ = 4.51 μM). researchgate.net

Another class, 2-phenyl-1,8-naphthyridin-4-ones substituted at various positions, showed potent cytotoxicity against a panel of 60 human tumor cell lines. nih.gov Specifically, compounds with a methoxy group at the 3'-position of the 2-phenyl ring displayed GI₅₀ values (concentration for 50% growth inhibition) in the low micromolar to nanomolar range. nih.gov

The natural 1,7-naphthyridine (B1217170) alkaloid, Bisleuconothine A , has shown significant antiproliferative properties against several colon cancer cell lines, including SW480, HCT116, HT29, and SW620, with IC₅₀ values of 2.74, 3.18, 1.09, and 3.05 μM, respectively. nih.gov This compound was also found to induce G0/G1 cell cycle arrest in these cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Naphthyridinone Analogs

| Compound/Analog Class | Cell Line(s) | Potency (IC₅₀/GI₅₀) | Source(s) |

|---|---|---|---|

| 1,6-Naphthyridinone 25c | AXL-driven cells | Significant inhibition | nih.gov |

| 1,6-Naphthyridine 26b & 26c | HeLa, A549 | Potent activity | nih.gov |

| 2-Phenyl-1,8-naphthyridines | MCF7 | IC₅₀: 1.47 - 3.19 μM | researchgate.net |

| 2-Phenyl-1,8-naphthyridin-4-ones | 60 human tumor lines | μM to nM range | nih.gov |

| Bisleuconothine A | Colon cancer lines | IC₅₀: 1.09 - 3.18 μM | nih.gov |

| Naphthyridine derivatives | HeLa, HL-60, PC-3 | IC₅₀: 0.1 - 5.1 µM | nih.gov |

Pathways of Induced Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Several naphthyridinone analogs have been shown to induce apoptosis in cancer cells through various pathways.

A study on a selective type II AXL inhibitor, the 1,6-naphthyridinone derivative 25c , demonstrated that it effectively induced apoptosis in target cells. nih.gov The natural product 1-methoxycanthin-6-one , a 1,5-naphthyridine alkaloid, was also found to induce cellular apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov

Further mechanistic insights come from studies on other related heterocyclic compounds. For example, certain indole-based derivatives, designed as potent EGFR inhibitors, were shown to be strong activators of caspases, which are key proteases in the apoptotic cascade. nih.gov Specifically, compounds 5f and 5g led to excellent overexpression of caspase-3 and significantly raised the levels of the pro-apoptotic protein Bax and caspase-8. nih.gov While not direct naphthyridinone analogs, these findings highlight common apoptotic pathways that can be targeted by similar heterocyclic scaffolds.

The retinoid analog MM11453 was found to induce apoptosis in both retinoid-resistant and retinoid-sensitive cancer cell lines. nih.gov Prior to the onset of apoptosis, this compound induced the expression of the transcription factor TR3 and caused a loss of mitochondrial membrane potential, which is a hallmark of the intrinsic apoptotic pathway. nih.gov

Modulation of Intracellular Signaling Cascades

The anticancer activity of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one analogs is often linked to their ability to interfere with crucial intracellular signaling pathways that control cell growth, survival, and proliferation.

A primary mechanism for many naphthyridinone derivatives is the inhibition of protein kinases. As mentioned, analogs have been developed as potent inhibitors of receptor tyrosine kinases like AXL and c-Met . nih.govnih.govnih.gov For example, western blot experiments indicated that the cytotoxic activity of compound 26c was likely mediated, at least in part, by suppressing the phosphorylation of the c-Met kinase. nih.gov

Another well-documented mechanism is the inhibition of tubulin polymerization. A series of 2-phenyl-1,8-naphthyridin-4-ones were identified as potent inhibitors of tubulin polymerization, with activities comparable to established antimitotic agents like colchicine and combretastatin A-4. nih.gov These compounds were also found to inhibit the binding of radiolabeled colchicine to tubulin, suggesting they interact with the colchicine-binding site on microtubules. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and subsequent cell death.

Inhibition of topoisomerase II is another key mechanism. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death. Some naphthyridine derivatives, such as vosaroxin, are known topoisomerase II inhibitors. nih.gov

The 1,7-naphthyridine alkaloid Bisleuconothine A was shown to exert its anticancer effects by inhibiting the WNT signaling pathway, a critical pathway involved in cell fate determination and proliferation. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For naphthyridinone analogs, several key structural features have been identified that influence their biological efficacy.

In the 2-phenyl-1,8-naphthyridin-4-one series, substitutions on the 2-phenyl ring are critical. A methoxy group at the 3'-position was found to confer potent cytotoxicity. nih.gov In contrast, introducing substituents like fluorine, chlorine, methyl, or methoxy at the 4'-position led to reduced activity, while substitution at the 2'-position resulted in inactive compounds. nih.gov This highlights the specific steric and electronic requirements of the binding site.

For a series of naphthyridine derivatives evaluated against HeLa, HL-60, and PC-3 cancer cells, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as the C-2 naphthyl ring, were important for cytotoxicity. nih.gov

In the development of 1,6-naphthyridinone-based MET kinase inhibitors, extensive SAR studies led to the identification of compound 20j , which featured a quinoline moiety and demonstrated superior in vivo efficacy compared to the parent compound. nih.gov Similarly, when designing c-Met kinase inhibitors, a scaffold hopping strategy revealed that a 1,6-naphthyridine core was more promising than a 1,5-naphthyridine core for inhibitory activity. nih.gov

The systematic modification of substituents at various positions of the naphthyridine core is a common strategy to enhance potency. nih.gov These studies collectively underscore the importance of specific substitution patterns on the naphthyridine scaffold to achieve optimal anticancer activity. tubitak.gov.trrjraap.commdpi.com

Design and Synthesis of Mechanistic Probes and Tool Compounds

The development of potent and selective analogs serves not only the goal of creating therapeutic agents but also of producing chemical probes and tool compounds to investigate biological pathways. The design of such molecules often involves strategies like scaffold hopping or structure-based design.

For example, novel 1,5- and 1,6-naphthyridine derivatives were designed and synthesized based on the structure of the known c-Met kinase inhibitor MK-2461, employing a scaffold hopping strategy. nih.gov This led to the identification of the 1,6-naphthyridine core as a more effective scaffold for c-Met inhibition. nih.gov

The synthesis of these complex heterocyclic systems can be approached in various ways. A review of synthetic routes for 1,6-naphthyridin-2(1H)-ones outlines two major approaches: construction from a pre-formed pyridine (B92270) ring or from a pre-formed pyridone ring. mdpi.comnih.gov An asymmetric synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold was developed, featuring key steps like a Heck-type vinylation and an enantioselective transfer hydrogenation, demonstrating advanced synthetic strategies for creating specific chiral analogs. nih.gov

The creation of selective kinase inhibitors, such as the 1,7-naphthyridine-based PIP4K2A inhibitors BAY-091 and BAY-297, provides valuable tool compounds for studying the specific roles of these kinases in cellular processes. acs.org These probes, which are often highly potent and selective, are essential for target validation and for elucidating the complex signaling networks within cells. rsc.org

Emerging Research Directions and Prospects for 7,8 Dihydro 1,7 Naphthyridin 6 5h One

Integration into Advanced Functional Materials and Supramolecular Assemblies

The structural characteristics of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one make it a promising candidate for the construction of advanced functional materials and supramolecular assemblies. The presence of N-H and C=O groups allows for the formation of predictable hydrogen bonding networks, a key principle in the self-assembly of ordered structures. While direct research on the integration of this specific naphthyridinone into materials is still an emerging area, studies on related heterocyclic systems, such as naphthalimides, demonstrate the potential of self-assembly to create materials with tailored functionalities for sensors, electronics, and biomedical applications. nih.gov

The self-assembly process can be guided by non-covalent interactions to form well-defined architectures like gels, vesicles, or nanofibers. nih.govrsc.org For instance, computational screening through coarse-grained molecular dynamics simulations has been used to design and predict the self-assembly of peptide derivatives into photo-responsive vesicles for drug delivery. rsc.org This in silico approach could be applied to this compound derivatives to predict their propensity to form specific supramolecular structures. Furthermore, the development of quantitative structure-nanoparticle assembly prediction (QSNAP) models allows for the computational design of nanomedicines, a strategy that could be adapted for naphthyridinone-based systems. nih.gov The ability to control the aggregation of molecules is crucial, and strategies involving photo-controlled self-assembly, as demonstrated with azobenzene (B91143) derivatives, could offer a pathway to "smart" materials based on the naphthyridinone scaffold. mdpi.com

Table 1: Potential Supramolecular Assemblies and Applications

| Assembly Type | Driving Force(s) | Potential Application(s) |

|---|---|---|

| Nanofibers/Gels | Hydrogen Bonding, π-π Stacking | Drug Delivery, Tissue Engineering |

| Vesicles | Hydrophobic/Hydrophilic Interactions | Cargo Encapsulation, Smart Release Systems |

Development as Ligands for Metal Complexes in Catalysis or Sensing

Naphthyridine derivatives are widely recognized for their utility as ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The this compound scaffold, with its multiple nitrogen and oxygen donor sites, is well-suited for this purpose. Research on related 1,8-naphthyridinone structures has shown the development of proton-responsive phosphine (B1218219) ligands that can form ruthenium(II) complexes. nii.ac.jprsc.org These complexes exhibit reactivity with protic solvents like water and can catalyze the base-free acceptorless dehydrogenation of alcohols to aldehydes. rsc.org

The design of dinucleating 1,8-naphthyridine-based ligands has enabled the synthesis of bimetallic complexes, which are of interest for mimicking the active sites of metalloenzymes and for their cooperative effects in catalysis. escholarship.org The development of unsymmetrical naphthyridine ligands allows for the selective synthesis of heterobimetallic complexes, highlighting the power of rational ligand design. escholarship.orgresearchgate.net This principle could be extended to the this compound core to create novel catalysts.

In the field of chemical sensing, luminescent coordination polymers and metal-organic frameworks are increasingly used for the detection of metal ions. mdpi.com The fluorescence properties of metal complexes can be modulated by the binding of specific analytes. Phenolic Mannich bases containing a binding site similar to that available in the naphthyridinone scaffold have been shown to act as "turn-on" fluorescent chemosensors for Al³⁺ and "turn-off" sensors for Cu²⁺. nih.gov This suggests that metal complexes incorporating the this compound ligand could be developed for the selective and sensitive detection of environmentally or biologically important metal ions.

Table 2: Examples of Naphthyridine-Based Metal Complexes in Catalysis and Sensing

| Naphthyridine Ligand Type | Metal(s) | Application | Reference |

|---|---|---|---|

| Naphthyridinone-phosphine | Ru(II) | Alcohol Dehydrogenation | rsc.org |

| Dinucleating 1,8-naphthyridine (B1210474) | Cu(I)/Cu(I) | Azide-Alkyne Cycloaddition (CuAAC) | escholarship.org |

| Unsymmetrical naphthyridine | Pt(II)/Cu(I) | Heterobimetallic Chemistry | researchgate.net |

Exploration in Chemical Biology for Target Validation

The naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for the development of chemical probes for target identification and validation. By synthesizing libraries of derivatives based on the this compound core, researchers can explore structure-activity relationships (SAR) and identify compounds that modulate the function of specific proteins.

Innovations in Rational Drug Design Strategies based on the Scaffold

Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the principles of molecular recognition. nih.gov The this compound scaffold serves as a robust framework for the application of modern drug design strategies.

One such strategy is scaffold hopping , where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold to discover novel compounds with improved properties. niper.gov.in For instance, a scaffold hopping exercise led to interest in the 1,6-naphthyridine (B1220473) core for a medicinal chemistry program. acs.org A similar approach was used to rationally design novel DNA-dependent protein kinase (DNA-PK) inhibitors by moving from a known inhibitor to a 7,8-dihydropteridine-6(5H)-one-based scaffold. nih.gov The this compound core could be used in a similar manner, replacing existing scaffolds in known inhibitors to generate new intellectual property and potentially improved drug candidates.

Structure-based drug design (SBDD) is another powerful approach. saromics.com If the crystal structure of a target protein is known, often in complex with a ligand, this information can be used to design novel inhibitors that fit precisely into the binding site. nih.gov The defined stereochemistry and vectoral display of functional groups from the this compound scaffold make it an ideal candidate for SBDD. Computational methods like molecular docking can be used to predict the binding mode and affinity of virtual libraries of derivatives, guiding synthetic efforts towards the most promising compounds. saromics.com The synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold for a potent RORγt inverse agonist highlights the successful application of synthetic chemistry to build upon such core structures for therapeutic purposes. acs.org

Chemoinformatic and Data Mining Applications for Naphthyridinone Derivatives

Chemoinformatics and data mining are indispensable tools in modern drug discovery, enabling the analysis of large chemical datasets to identify promising new drug candidates. The naphthyridinone chemical space is actively being explored using these computational methods.

In silico screening, which involves computational techniques to search large libraries of virtual compounds for those with a high probability of binding to a drug target, is a common application. For example, in silico studies, including molecular docking, DFT (Density Functional Theory), and pharmacokinetic property prediction, were used to evaluate 1,8-naphthyridine derivatives as potential anti-breast cancer agents and anti-Parkinson's agents. nih.govresearchgate.net Such studies help prioritize which compounds to synthesize and test in the lab, saving time and resources. nih.gov

The design and enumeration of virtual chemical libraries are also key aspects of chemoinformatics. nih.gov Open-source tools can be used to generate large, diverse libraries of molecules based on a core scaffold like this compound and a set of available building blocks. These virtual libraries can then be screened against various targets. nih.gov Furthermore, reaction databases can be mined to identify optimal synthetic routes for the designed compounds. nih.gov

Table 3: Chemoinformatic Approaches for Naphthyridinone Research

| Technique | Application | Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of derivatives to a target protein. | Prioritization of compounds for synthesis; understanding of SAR. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Develop models that correlate chemical structure with biological activity. | Prediction of activity for novel compounds; design of more potent inhibitors. nih.gov |

| Virtual Screening | Screen large compound libraries (in silico) against a biological target. | Identification of novel hit compounds from virtual or commercial databases. mdpi.com |

| Library Enumeration | Generate large, diverse virtual libraries based on a core scaffold. | Exploration of new chemical space; creation of focused or diverse screening libraries. nih.gov |

Q & A

Q. What are the common synthetic routes to 7,8-dihydro-1,7-naphthyridin-6(5H)-one and its derivatives?

The compound is typically synthesized via intramolecular Povarov reactions using Lewis acids like BF₃·OEt₂. For example, substituted aldehydes (e.g., tosyl-functionalized aldehydes) condense with aminopyridines to form imines, which undergo regio- and stereospecific cyclization in refluxing chloroform. Subsequent dehydrogenation with MnO₂ in toluene yields the aromatic naphthyridinone core . Alternative methods include catalytic dehydrogenation of tetrahydro intermediates (e.g., using Pd/C in xylene at 135°C for 30 hours) .

Q. How can halogenation be achieved on the naphthyridinone scaffold?

Halogenation at the 5-position is performed using phosphorus oxyhalides (POCl₃ or POBr₃). For example, 1,6-naphthyridin-5(6H)-one reacts with POBr₃ at 95°C for 1 hour to yield 5-bromo derivatives (57% yield), while POCl₃ at 130°C under sealed conditions produces 5-chloro analogs (90% yield) . Methyl-substituted derivatives (e.g., 7-methyl-1,6-naphthyridin-6(5H)-one) follow similar protocols .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : Proton environments (e.g., diastereotopic hydrogens in dihydro rings) and coupling constants confirm regiochemistry and stereochemistry. For example, trans-diastereoisomers from Povarov reactions show distinct splitting patterns .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for derivatives with complex substituents (e.g., benzyloxy or fluorophenyl groups) .

Advanced Research Questions

Q. How can regioselectivity be controlled in cycloaddition reactions involving naphthyridinones?

Regioselectivity in intramolecular Povarov reactions depends on the amine component and substitution pattern . Using 3-aminopyridines directs cyclization to form 1,5-naphthyridinones, while 2-aminopyridines yield 1,8-regioisomers. Steric and electronic effects of substituents (e.g., tosyl groups) further influence transition-state geometry . Computational modeling (DFT) is recommended to predict regiochemical outcomes.

Q. What strategies optimize yield in catalytic dehydrogenation steps?

- Catalyst choice : Pd/C is effective for dehydrogenation, but reaction time and temperature must be optimized (e.g., 135°C for 30 hours for 45% yield) .

- Solvent selection : High-boiling solvents like xylene prevent premature catalyst deactivation.

- Additives : Prototropic tautomerization agents (e.g., acidic or basic conditions) stabilize intermediates during dehydrogenation .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

Contradictions (e.g., varying cytotoxicity against cancer cell lines) are addressed by:

- Structural-activity relationship (SAR) studies : Systematic variation of substituents (e.g., fluorophenyl vs. cyclopropyl groups) to identify pharmacophores .

- Target specificity assays : For kinase inhibitors like AMG 925 (FLT3/CDK4 dual inhibitor), IC₅₀ values are validated using competitive binding assays and crystallography .

- Metabolic stability testing : Derivatives with hydroxymethyl or phenoxymethyl groups may exhibit improved bioavailability but require in vitro ADME profiling .

Q. What methodologies are used to design naphthyridinone derivatives for selective kinase inhibition?

- Scaffold hybridization : Merging naphthyridinone cores with known pharmacophores (e.g., acridines or xanthones) enhances target affinity. MHY-449, a benzofuro-naphthyridinone hybrid, shows improved cytotoxicity by mimicking psorospermin’s DNA-intercalating properties .

- Docking simulations : Molecular docking with FLT3 or CDK4 active sites guides substitutions at the 3- or 8-positions to optimize hydrogen bonding and hydrophobic interactions .

Methodological Considerations

Q. How to address low yields in hydrolysis or esterification steps?

Q. What are best practices for handling air/moisture-sensitive intermediates?

Q. How to validate synthetic pathways for scalability?

- Flow chemistry : Continuous flow systems improve heat transfer and reduce reaction times for high-temperature steps (e.g., POCl₃ halogenation).

- Process analytical technology (PAT) : In-line NMR or FTIR monitors reaction progress and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.